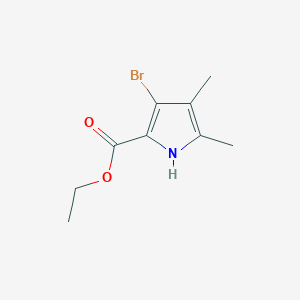
Ethyl 3-bromo-4,5-dimethyl-1H-pyrrole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-bromo-4,5-dimethyl-1H-pyrrole-2-carboxylate is a chemical compound that belongs to the pyrrole family. It is commonly used in scientific research for its unique chemical properties.
Mecanismo De Acción
The mechanism of action of Ethyl 3-bromo-4,5-dimethyl-1H-pyrrole-2-carboxylate is not well understood. However, it has been reported to possess antimicrobial and antifungal properties. It has also been shown to inhibit the growth of cancer cells in vitro.
Efectos Bioquímicos Y Fisiológicos
Ethyl 3-bromo-4,5-dimethyl-1H-pyrrole-2-carboxylate has been shown to have various biochemical and physiological effects. It has been reported to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of various drugs. It has also been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Ethyl 3-bromo-4,5-dimethyl-1H-pyrrole-2-carboxylate is its versatility in scientific research. It can be used as a building block for the synthesis of various biologically active compounds. However, one of the limitations of Ethyl 3-bromo-4,5-dimethyl-1H-pyrrole-2-carboxylate is its limited solubility in water, which can make it difficult to work with in certain experimental conditions.
Direcciones Futuras
There are several future directions for the research and development of Ethyl 3-bromo-4,5-dimethyl-1H-pyrrole-2-carboxylate. One direction is to further investigate its antimicrobial and antifungal properties, as well as its potential as an anticancer agent. Another direction is to explore its potential as a therapeutic agent for various diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further research can be done to improve its solubility in water and to develop new synthetic routes for its production.
In conclusion, Ethyl 3-bromo-4,5-dimethyl-1H-pyrrole-2-carboxylate is a versatile chemical compound that has various applications in scientific research. Its unique chemical properties make it a valuable building block for the synthesis of various biologically active compounds. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Métodos De Síntesis
Ethyl 3-bromo-4,5-dimethyl-1H-pyrrole-2-carboxylate can be synthesized through a multistep process. The first step involves the reaction of 3-bromo-4,5-dimethyl-1H-pyrrole-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is followed by the reaction of the acid chloride with ethanol to give the desired ethyl ester.
Aplicaciones Científicas De Investigación
Ethyl 3-bromo-4,5-dimethyl-1H-pyrrole-2-carboxylate has been widely used in scientific research for various applications. It has been used as a building block in the synthesis of various biologically active compounds. It has also been used as a starting material for the synthesis of natural products, such as pyrrolomycins.
Propiedades
IUPAC Name |
ethyl 3-bromo-4,5-dimethyl-1H-pyrrole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO2/c1-4-13-9(12)8-7(10)5(2)6(3)11-8/h11H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXUNLFYSTQMNKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(N1)C)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-bromo-4,5-dimethyl-1H-pyrrole-2-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

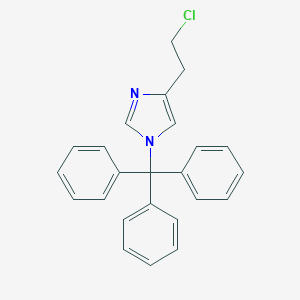
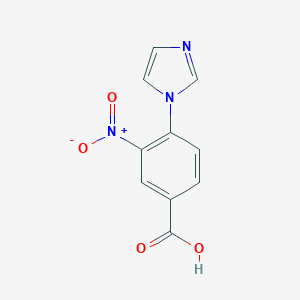
![6-Methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B169660.png)
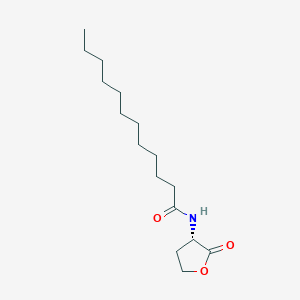

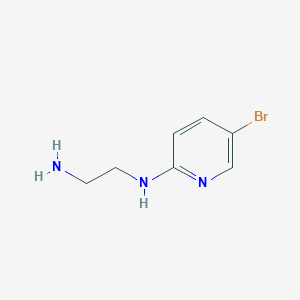
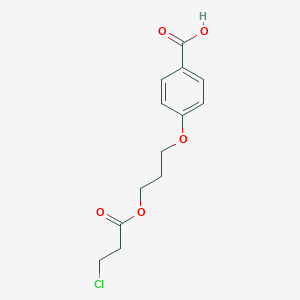
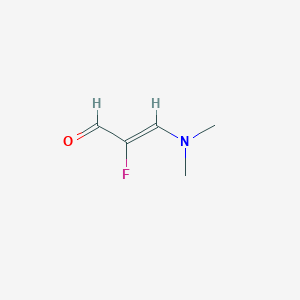
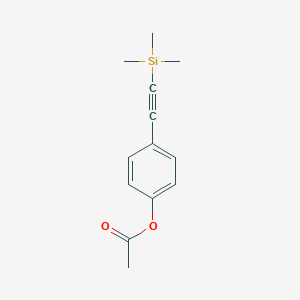
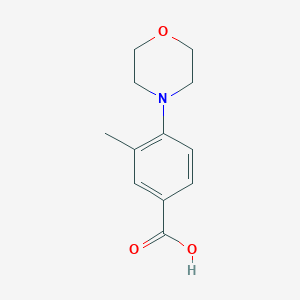
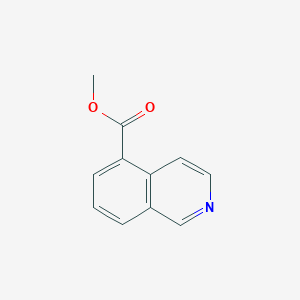
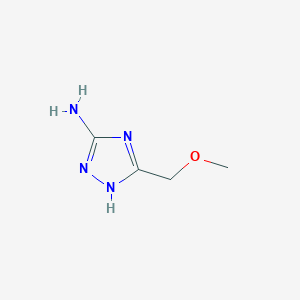
![2-[(Dipropylamino)methyl]piperidine](/img/structure/B169690.png)
